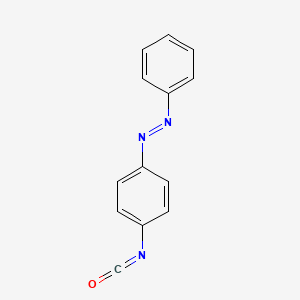

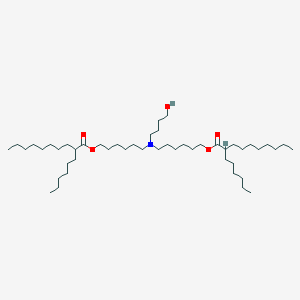

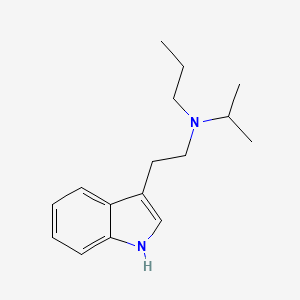

![molecular formula C36H51NO B3025730 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol CAS No. 2365493-59-8](/img/structure/B3025730.png)

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

Descripción general

Descripción

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol is a chemical compound with the molecular formula C30H48O . It has an average mass of 424.702 Da and a mono-isotopic mass of 424.370514 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol includes 9 defined stereocentres . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 490.9±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .Chemical Reactions Analysis

While specific chemical reactions involving 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol are not available, similar compounds have been used in various chemical reactions . For instance, vinylation by acetylene of hydroxyl-containing compounds in superbase solutions is a rational method for preparing vinyl ethers .Physical And Chemical Properties Analysis

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 20 Å2, and a polarizability of 52.1±0.5 10-24 cm3 . It also has a surface tension of 34.5±3.0 dyne/cm and a molar volume of 431.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol,” focusing on six unique applications, each with a detailed and descriptive heading.

Antitumor Activity

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol: has shown promising antitumor properties. Research indicates that derivatives of this compound can inhibit the growth of various human cancer cell lines, including leukemia, melanoma, non-small-cell lung cancer, colon cancer, CNS cancer, and kidney cancer . These findings suggest potential applications in developing new cancer therapies, particularly for cancers that are resistant to conventional treatments.

Mecanismo De Acción

Mode of Action

It is known that indole alkaloids, a group of compounds to which this molecule belongs, often interact with serotonin receptors to regulate neural activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact the action of 1’h-lupa-2,20(29)-dieno[3,2-b]indol-28-ol is currently unavailable .

Propiedades

IUPAC Name |

[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVITGMICHGEG-GWMWQEPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

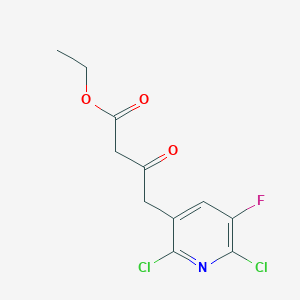

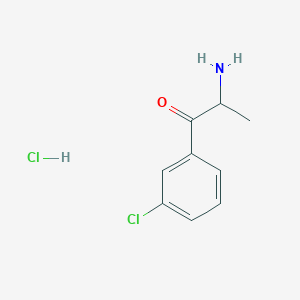

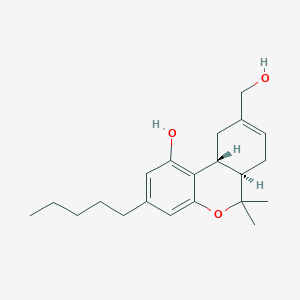

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

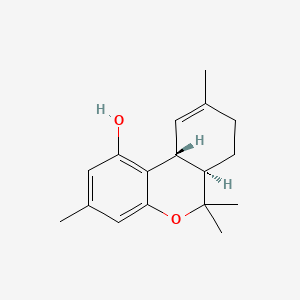

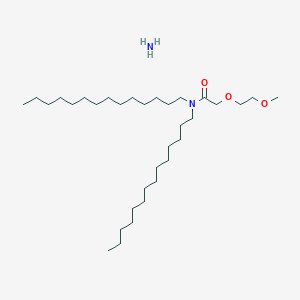

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)

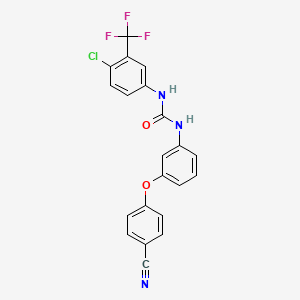

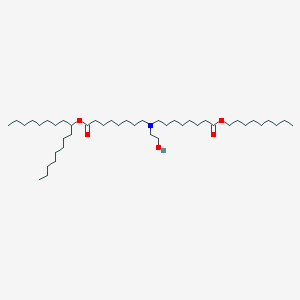

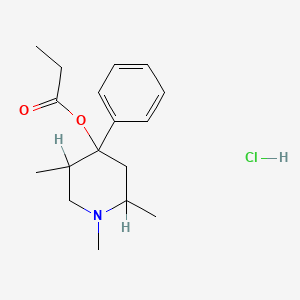

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)